molecular formula C11H16N2 B2487273 (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine CAS No. 1228108-68-6

(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine

Cat. No. B2487273
CAS RN: 1228108-68-6
M. Wt: 176.263
InChI Key: HTCAHFNSPLFRLK-WDEREUQCSA-N
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Description

(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine, also known as MPAA, is a chiral amine that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine may enhance the activity of GABA by increasing the release of GABA or by enhancing the binding of GABA to its receptors. This leads to a decrease in neuronal excitability and may contribute to the anticonvulsant, analgesic, and antidepressant effects of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine.
Biochemical and Physiological Effects:
(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine has also been shown to increase the levels of dopamine and serotonin, two neurotransmitters that play a crucial role in regulating mood and behavior. Additionally, (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine has been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been extensively studied and its biological activities are well-established. However, there are also limitations to using (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine may exhibit side effects or toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine. One area of interest is the development of antiepileptic drugs based on the structure of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine. Additionally, further investigation into the mechanism of action of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine may provide insights into the development of new drugs for the treatment of neurological disorders. Finally, the potential use of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine as an antidepressant or analgesic agent warrants further investigation.

Synthesis Methods

The synthesis of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine can be achieved through a variety of methods, including the reduction of 3-methyl-4-phenylpyrrolidin-2-one with a reducing agent such as lithium aluminum hydride. Another method involves the reductive amination of 3-methyl-4-phenylpyrrolidine with an amine reagent such as methylamine. The resulting (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine can be purified through recrystallization or chromatography.

Scientific Research Applications

(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant effects in animal models, making it a promising candidate for the development of antiepileptic drugs. (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine has also been shown to possess analgesic properties, making it a potential candidate for the development of pain medications. Additionally, (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine has been investigated for its potential antidepressant effects.

properties

IUPAC Name

(3S,4R)-3-methyl-4-phenylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(12)8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10,13H,7-8,12H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCAHFNSPLFRLK-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CNC[C@H]1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine

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